Ethyl 2-(1,4-dihydroxycyclohexyl)acetate
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Overview
Description
Ethyl 2-(1,4-dihydroxycyclohexyl)acetate is an organic compound with the molecular formula C10H18O4 It is characterized by the presence of a cyclohexane ring substituted with two hydroxyl groups at positions 1 and 4, and an ethyl acetate group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,4-dihydroxycyclohexyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 1,4-cyclohexanedione.
Wittig Reaction: The 1,4-cyclohexanedione undergoes a Wittig reaction to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction.
Catalytic Hydrogenation: Finally, catalytic hydrogenation is performed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high purity and yield, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,4-dihydroxycyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Ethyl 2-(1,4-dihydroxycyclohexyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(1,4-dihydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,4-dihydroxyphenyl)acetate
- Ethyl 2-(1,4-dihydroxybenzyl)acetate
- Ethyl 2-(1,4-dihydroxycyclopentyl)acetate
Uniqueness
Ethyl 2-(1,4-dihydroxycyclohexyl)acetate is unique due to its specific structural features, such as the cyclohexane ring with hydroxyl groups at positions 1 and 4, which confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-(1,4-dihydroxycyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h8,11,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPUVTKNHLFEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC(CC1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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